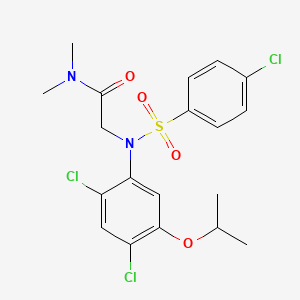![molecular formula C23H28N2O4 B2851046 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide CAS No. 921526-76-3](/img/structure/B2851046.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide” is a complex organic compound. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The compound also features a tetrahydrobenzo[b][1,4]oxazepine ring, which is a type of seven-membered heterocyclic ring containing nitrogen and oxygen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrobenzo[b][1,4]oxazepine ring, along with the isobutyl, dimethyl, and methoxy substituents. The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the heterocyclic ring. The amide could potentially undergo hydrolysis, while the ring might be involved in electrophilic substitution reactions .科学的研究の応用
Drug Design and Discovery
This compound has been utilized in the drug design process due to its structural complexity and potential biological activity. It can be used as a scaffold for developing new pharmacologically active molecules. The docking studies suggest that it could have good binding interactions with various proteins, which is crucial in the design of drugs with specific targets .
Molecular Interaction Studies
The compound’s ability to form stable intermolecular interactions, such as hydrogen bonding and π-π interactions, makes it valuable for studying molecular recognition processes. These studies are essential for understanding the behavior of biological systems and designing molecules with desired properties .
Quantum Chemical Calculations
Researchers have used this compound for quantum chemical calculations to understand its electronic structure and properties. Such studies include analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which are important for predicting reactivity and interaction with other molecules .
Synthesis of Heterocyclic Compounds
The compound’s structure contains a benzoxazepine ring, which is a type of heterocycle. This makes it a useful starting material or intermediate in the synthesis of various heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
Anti-inflammatory Research
Compounds with similar structures have been shown to possess anti-inflammatory properties. Thus, this compound could be used in the development of new anti-inflammatory drugs, contributing to the understanding of structure-activity relationships in medicinal chemistry .
Supramolecular Chemistry
The compound’s ability to participate in multiple non-covalent interactions makes it an interesting candidate for the construction of supramolecular assemblies. These assemblies have applications in materials science, nanotechnology, and the development of novel drug delivery systems .
作用機序
特性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-15(2)13-25-18-11-10-16(12-20(18)29-14-23(3,4)22(25)27)24-21(26)17-8-6-7-9-19(17)28-5/h6-12,15H,13-14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZXSDNGHOULMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850963.png)
![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2850964.png)
![(E)-methyl 2-(4-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2850965.png)

![N-[3-(4-{3-[(2-thienylcarbonyl)amino]propoxy}phenoxy)propyl]-2-thiophenecarboxamide](/img/structure/B2850971.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2850972.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2850975.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2850977.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2850979.png)

![ethyl 3-(2-chloro-6-fluorophenyl)-2-[1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B2850982.png)
![6-Methoxy-1,2,5-oxadiazolo[3,4-b]pyrazine-5-ylamine](/img/structure/B2850983.png)
